molecular formula C16H24ClNO2 B194461 Bufuralol hydrochloride CAS No. 59652-29-8

Bufuralol hydrochloride

カタログ番号: B194461
CAS番号: 59652-29-8
分子量: 297.82 g/mol
InChIキー: KJBONRGCLLBWCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bufuralol hydrochloride is a potent non-selective beta-adrenoceptor antagonist with partial agonist activity. It is primarily used as a beta-blocker in cardiovascular treatments. The compound is metabolized by the cytochrome P450 2D6 enzyme, making it a valuable probe substrate for studying this enzyme’s activity .

準備方法

Synthetic Routes and Reaction Conditions: Bufuralol hydrochloride can be synthesized through a multi-step process involving the reaction of benzofuran derivatives with tert-butylamine. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

化学反応の分析

Types of Reactions: Bufuralol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Bufuralol hydrochloride has diverse applications in scientific research:

作用機序

Bufuralol hydrochloride exerts its effects by blocking beta-adrenergic receptors, which mediate the catecholamine-induced activation of adenylate cyclase through G proteins. This inhibition reduces heart rate and blood pressure, providing therapeutic benefits in cardiovascular conditions. The compound’s partial agonist activity allows it to maintain some level of receptor activation, reducing the risk of adverse effects associated with complete blockade .

類似化合物との比較

Bufuralol hydrochloride is unique among beta-blockers due to its benzofuran structure, which is not derived from the common aryloxypropanolamine backbone. Similar compounds include:

This compound’s unique structure and partial agonist activity distinguish it from these compounds, offering a different therapeutic profile and metabolic pathway .

生物活性

Bufuralol hydrochloride is a non-selective beta-adrenoceptor blocker that exhibits unique pharmacological properties, including both antagonist and partial agonist activities. This compound has been investigated for its potential therapeutic applications, particularly in the management of hypertension and other cardiovascular conditions. This article provides a comprehensive overview of this compound's biological activity, including its pharmacodynamics, pharmacokinetics, and clinical implications.

This compound is chemically classified as 1-(7-ethylbenzofuran-2-yl)-2-tert-butylamino-1-hydroxyethane hydrochloride. Its molecular formula is C16H24ClNO2C_{16}H_{24}ClNO_2 with a molecular weight of approximately 261.36 g/mol. The structure of bufuralol highlights its affinity for beta-adrenergic receptors, which are critical in cardiovascular regulation.

Bufuralol acts primarily as a beta-adrenoceptor antagonist with intrinsic sympathomimetic activity. It binds to both β1 and β2 adrenergic receptors, leading to:

  • Beta-Adrenergic Blockade : Inhibition of catecholamine-induced effects on the heart and vasculature.
  • Partial Agonist Activity : This unique feature allows bufuralol to exert some agonistic effects at beta-receptors, which may mitigate adverse effects commonly associated with non-selective beta-blockers, such as bradycardia and peripheral vascular resistance.

Pharmacodynamics

The pharmacodynamic profile of bufuralol has been characterized through various studies:

  • Hemodynamic Effects : In clinical trials, bufuralol demonstrated significant reductions in heart rate and blood pressure in hypertensive patients during both rest and exercise conditions. For instance, doses of 15 mg or higher effectively reduced exercise-induced tachycardia for up to 24 hours post-administration .
  • Comparison with Propranolol : Bufuralol's effects on heart rate were found to be comparable to those of propranolol, another well-known beta-blocker. However, bufuralol exhibited a longer duration of action at certain dosages .

Pharmacokinetics

Bufuralol is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP2D6, with contributions from CYP1A2 and CYP2C19. The pharmacokinetic parameters include:

  • Half-Life : The plasma elimination half-life varies significantly among individuals, ranging from approximately 2.61 hours to 4.85 hours depending on metabolic factors .
  • Peak Plasma Concentration : Achieved within 1.5 to 2 hours post-administration .

Clinical Studies

Several studies have explored the clinical applications of bufuralol:

Case Study Overview

StudyPopulationDosageKey Findings
Pharmacodynamic StudyHypertensive patients (n=8)7.5 - 120 mgSignificant reduction in heart rate; prolonged effects noted at higher doses .
Hemodynamic CharacterizationHealthy volunteers (n=20)IV administration of bufuralol vs. pindololBufuralol decreased peripheral resistance; showed favorable hemodynamic profile compared to pindolol .

Adverse Effects

Despite its therapeutic potential, bufuralol has been associated with a higher incidence of adverse effects compared to other beta-blockers. Common side effects include:

  • Fatigue
  • Dizziness
  • Bradycardia
  • Hypotension

特性

IUPAC Name

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBONRGCLLBWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54340-62-4 (Parent)
Record name Bufuralol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50975052
Record name Bufuralol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60398-91-6, 59652-29-8
Record name Bufuralol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60398-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufuralol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufuralol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufuralol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-α-[[(tert-butyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFURALOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66IY7Q7S4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bufuralol hydrochloride
Reactant of Route 2
Reactant of Route 2
Bufuralol hydrochloride
Reactant of Route 3
Reactant of Route 3
Bufuralol hydrochloride
Reactant of Route 4
Bufuralol hydrochloride
Reactant of Route 5
Reactant of Route 5
Bufuralol hydrochloride
Reactant of Route 6
Reactant of Route 6
Bufuralol hydrochloride
Customer
Q & A

Q1: How does bufuralol hydrochloride differ from other beta-blockers like pindolol in terms of its effect on peripheral resistance?

A: Unlike pindolol, which initially increases peripheral resistance, this compound administration leads to an immediate decrease in peripheral resistance. [, ] This effect persists even during physical exercise, where pindolol causes an increase in peripheral resistance. [] This suggests that this compound might possess additional mechanisms, independent of beta-receptor blockade, that influence peripheral resistance. [, ] One hypothesis proposes that this effect may be due to the inhibition of cerebral beta-receptors, potentially facilitated by faster diffusion into cerebrospinal fluid. []

Q2: What insights can be drawn from the isoproterenol challenge studies conducted with this compound?

A: Hemodynamic studies employing isoproterenol infusion have provided valuable insights into this compound's mechanism of action. Following pretreatment with either this compound or pindolol, a rightward shift in the dose-response curve for both heart rate and cardiac output was observed during isoproterenol infusion. [] This shift is indicative of effective beta-1 receptor blockade by both drugs. [] Intriguingly, the reduction in peripheral resistance, typically associated with beta-2 blockade, also exhibited a rightward shift under the influence of both drugs. []

Q3: Can you elaborate on the research regarding this compound's corneal penetration?

A: Studies have investigated the ocular pharmacokinetics of this compound using rabbit models. [] Researchers compared the corneal penetration of this compound with two other beta-blockers, acebutolol hydrochloride and timolol maleate, with varying lipophilicity. [] this compound, being the most lipophilic, demonstrated a faster time to peak aqueous humor concentration compared to the other two drugs. [] This finding aligns with the inverse relationship observed between corneal permeability coefficients (determined in vitro) and the time to peak aqueous humor concentration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。